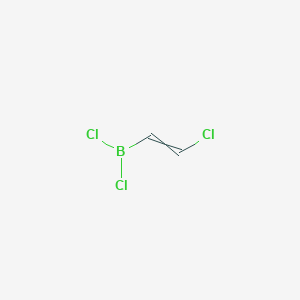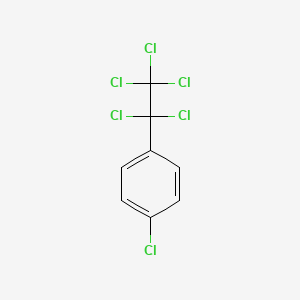
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a pentachloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene typically involves the chlorination of 4-ethylbenzene. The process includes multiple steps of chlorination under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by a nucleophile.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives where the chloro group is replaced by other functional groups.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the benzene ring.
Reduction: Products include partially or fully dechlorinated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloro and pentachloroethyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
- 1-Chloro-4-(1-chloro-2-methylpropyl)benzene
- 1-Chloro-4-(chloromethyl)benzene
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is unique due to the presence of the pentachloroethyl group, which significantly alters its chemical properties compared to other similar compounds. This substitution pattern affects its reactivity, making it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
830-39-7 |
|---|---|
Fórmula molecular |
C8H4Cl6 |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
1-chloro-4-(1,1,2,2,2-pentachloroethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H |
Clave InChI |
SPCOQYQEUMJGBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


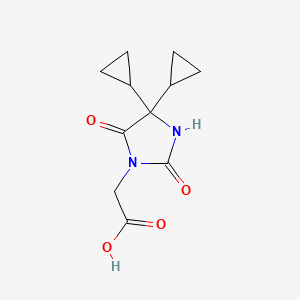
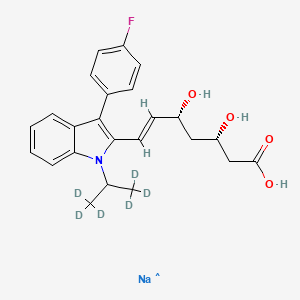
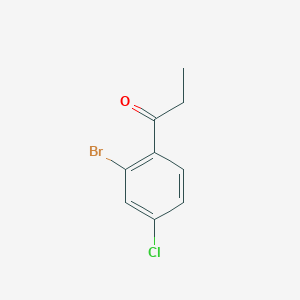

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
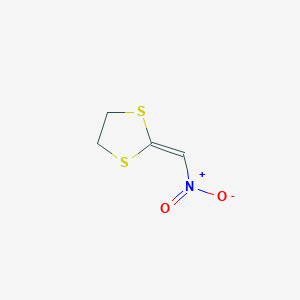
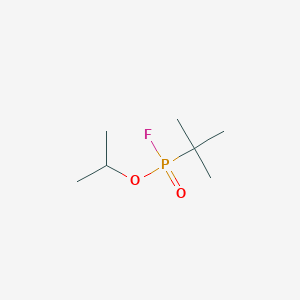
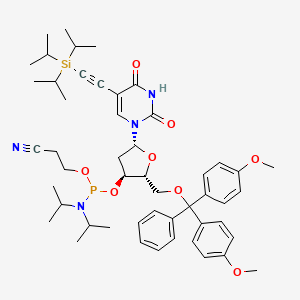
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
